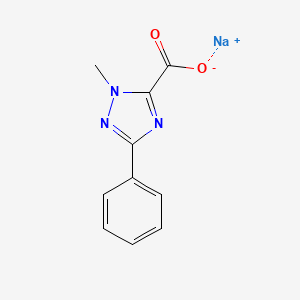

sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

sodium;2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.Na/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDGEPUYPLILQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-52-4 | |

| Record name | sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the 1-Methyl-1,2,4-Triazole Core

The foundational step involves methylation of 1,2,4-triazole:

- Method: Nucleophilic methylation using chloromethane.

- Reagents: 1,2,4-triazole, potassium hydroxide (KOH), ethanol, chloromethane.

- Conditions: Reflux heating, slow addition of chloromethane.

- Reaction: The nucleophilic nitrogen in 1,2,4-triazole attacks chloromethane, leading to N-methylation.

- Outcome: Formation of 1-methyl-1,2,4-triazole.

Functionalization at the 3-Position: Introduction of the Carboxylate Group

The next critical step is introducing the carboxylate functionality at the 3-position of the triazole ring:

- Approach: Carboxylation via lithiation and carbonation.

- Reagents: 1-methyl-1,2,4-triazole, tetrahydrofuran (THF), tetramethylethylenediamine (TMEDA), n-butyllithium (n-BuLi), carbon dioxide.

- Conditions: Cooling to -78°C, inert atmosphere, followed by carbonation and warming.

- Reaction: Lithiation at the 3-position followed by carbonation yields the corresponding carboxylic acid derivative.

Research data: This method is supported by experimental procedures demonstrating high regioselectivity and yields.

Conversion to the Carboxylate Ester

The acid is then transformed into the methyl ester:

- Method: Esterification using thionyl chloride and methanol.

- Reagents: Thionyl chloride, methanol.

- Conditions: Dropwise addition of thionyl chloride to the acid solution, reflux.

- Outcome: Formation of methyl ester of the carboxylic acid.

Research data: This esterification step is standard in organic synthesis, ensuring the compound's suitability for subsequent reactions.

Introduction of Phenyl Group at the 3-Position

The phenyl substitution is achieved via nucleophilic substitution or cross-coupling:

- Method: Palladium-catalyzed coupling or nucleophilic aromatic substitution.

- Reagents: The methyl ester intermediate, phenylboronic acid or phenyl halides, palladium catalysts.

- Conditions: Reflux, inert atmosphere, with suitable ligands and bases.

- Outcome: Formation of the phenyl-substituted triazole derivative.

Research data: While specific to phenyl substitution, similar methods are used in heterocyclic chemistry for aromatic group installation.

Final Assembly of the Sodium Salt

The last step involves neutralization and salt formation:

- Method: Deprotonation of the carboxylic acid or ester with sodium hydroxide.

- Reagents: Sodium hydroxide solution.

- Conditions: Aqueous or alcoholic medium, stirring at room temperature.

- Outcome: Formation of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.

Research data: This salt formation is straightforward, commonly employed in preparing bioactive and industrial compounds.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Nucleophilic methylation | 1,2,4-Triazole, KOH, chloromethane | Reflux | Simple, high yield |

| 2 | Lithiation and carbonation | 1-methyl-1,2,4-triazole, n-BuLi, CO₂ | -78°C, inert | Regioselective at 3-position |

| 3 | Esterification | Thionyl chloride, methanol | Reflux | Converts acid to ester |

| 4 | Aromatic substitution | Phenylboronic acid/halide, Pd catalyst | Reflux, inert | Phenyl group installation |

| 5 | Salt formation | NaOH | Room temp | Produces sodium salt |

Research Findings and Notes

- The synthesis route is designed to maximize regioselectivity and yield while minimizing side reactions such as N-methyl isomerization.

- The use of lithiation and carbonation provides a robust pathway for functionalization at the 3-position.

- Esterification and salt formation steps are well-documented and compatible with large-scale production.

- Alternative methods, such as copper-catalyzed cross-coupling, can be employed for aromatic substitution, offering regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has shown potential in various medicinal applications:

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of derivatives of triazole compounds on cancer cell lines. For instance, compounds related to this compound have been evaluated for their antiproliferative effects against leukemia cells. The MTT assay results indicated that several derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Antiviral Properties

Triazole derivatives are known for their antiviral activity. This compound can serve as a scaffold for the development of antiviral drugs targeting RNA viruses. Its structural similarity to established antiviral agents allows for the exploration of its efficacy against viruses such as influenza and coronaviruses .

Agricultural Applications

The compound also finds utility in agriculture:

Fungicide Development

This compound can be explored as a lead compound for developing new fungicides. Triazoles are widely recognized for their fungicidal properties, particularly against fungal pathogens affecting crops. Research into its efficacy against specific fungal strains could lead to the development of more effective agricultural treatments .

Materials Science Applications

In materials science, this compound can be utilized in:

Synthesis of Novel Polymers

The compound can act as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer chains can improve thermal stability and mechanical properties. Research is ongoing to explore these polymeric materials for applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 1,2,4-Triazole Carboxylates

Key Observations:

- Substituent Effects: Phenyl vs. Steric Effects: Cyclopropyl groups () introduce steric hindrance, which may reduce reaction rates in nucleophilic substitutions .

Counterion and Stability Comparisons

Table 2: Counterion-Dependent Properties

Key Observations:

- Sodium vs. Lithium Salts: Sodium salts () are more water-soluble than lithium analogs (), making them preferable for aqueous-phase reactions. Lithium salts, however, may offer advantages in organometallic synthesis due to their compatibility with non-polar solvents .

- Ester Hydrolysis : Ethyl esters (e.g., ) are intermediates for carboxylate synthesis. Hydrolysis with NaOH (30 mmol, 6 h, room temperature) yields carboxylic acids, which are neutralized to sodium salts .

Spectroscopic and Analytical Data

- 1H NMR Trends : Methyl and ethyl esters () show characteristic quartets (δ ~4.50 ppm for OCH₂) and triplets (δ ~1.45 ppm for CH₃), while sodium salts lack ester protons .

- FTIR Signatures : Strong carbonyl stretches (~1700 cm⁻¹) confirm carboxylate/ester functionality. Intramolecular hydrogen bonds in acetylated derivatives () shift absorption bands .

Biological Activity

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS No. 1803588-52-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its therapeutic potential.

Molecular Structure

- Molecular Formula : C₁₀H₈N₃NaO₂

- Molecular Weight : 225.18 g/mol

- CAS Number : 1803588-52-4

Structural Representation

The compound features a triazole ring, which is known for its role in medicinal chemistry. The presence of the methyl and phenyl groups contributes to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria and Escherichia coli. However, it demonstrated limited efficacy against fungal strains, indicating a selective antimicrobial profile .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Ineffective |

| Pseudomonas aeruginosa | Ineffective |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it exhibits anti-proliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| HepG2 | < 25 | High sensitivity |

| MCF-7 | < 25 | High sensitivity |

| PC-3 | > 50 | Moderate sensitivity |

| HCT-116 | > 50 | Moderate sensitivity |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Its triazole core is known to inhibit certain enzymes that are crucial for microbial and cancer cell growth .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and E. coli, supporting its potential as a therapeutic agent in treating bacterial infections .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of the compound using MTT assays to assess cell viability in various cancer cell lines. The findings revealed that this compound effectively reduced cell viability in HepG2 and MCF-7 cells at low concentrations, suggesting a promising avenue for further cancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.